Epimedokoreanin B

Beschreibung

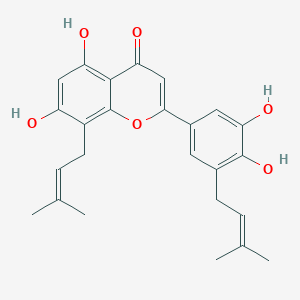

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-7-15-9-16(10-21(29)24(15)30)22-12-20(28)23-19(27)11-18(26)17(25(23)31-22)8-6-14(3)4/h5-6,9-12,26-27,29-30H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZMBCVLWOJASJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC(=C1)C2=CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Epimedokoreanin B: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epimedokoreanin B is a prenylated flavonoid isolated from plants of the Epimedium genus, which have a long history of use in traditional medicine. As a member of the flavonoid family, Epimedokoreanin B has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and underlying mechanisms of action of Epimedokoreanin B, with a focus on its potential as a therapeutic agent.

Chemical Structure and Properties

Epimedokoreanin B is characterized by a C6-C3-C6 flavonoid backbone substituted with two prenyl groups, which contribute significantly to its biological activity.

Chemical Structure:

IUPAC Name: 2-(3,4-dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl)-5,7-dihydroxy-8-(3-methylbut-2-en-1-yl)-4H-chromen-4-one[1]

Molecular Formula: C₂₅H₂₆O₆[2]

Molecular Weight: 422.47 g/mol [2]

Chemical and Physical Properties

A summary of the known chemical and physical properties of Epimedokoreanin B is presented in the table below.

| Property | Value | Reference |

| Physical Form | Solid | [1] |

| Color | Yellow | [3] |

| Purity | 98.01% - 99.75% | [3][4] |

| Solubility | Soluble in DMSO (33.33 mg/mL, 78.90 mM) | [2] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [2] |

Spectroscopic Data

Biological Activity and Mechanism of Action

Epimedokoreanin B exhibits a range of biological activities, with its anti-cancer properties being the most extensively studied. It has demonstrated efficacy against various cancer cell lines, primarily through the induction of endoplasmic reticulum (ER) stress and the inhibition of the STAT3 signaling pathway.

Anti-Cancer Activity

Epimedokoreanin B has been shown to inhibit the proliferation of several cancer cell lines. The table below summarizes the reported half-maximal inhibitory concentration (IC₅₀) values.

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |

| A549 | Non-small cell lung cancer | 3.13 - 25 | 48 | [4][6] |

| Calu1 | Non-small cell lung cancer | 3.13 - 25 | 48 | [6] |

| H1299 | Non-small cell lung cancer | 3.13 - 25 | 48 | [6] |

| NCI-H292 | Non-small cell lung cancer | - | - | [7] |

| MDA-MB-231 | Triple-negative breast cancer | - | - | |

| 4T1 | Murine breast cancer | - | - | |

| MCF-7 | Breast cancer | - | - | [7] |

| HepG2 | Liver cancer | - | - | [7] |

Mechanism of Action

Induction of Endoplasmic Reticulum (ER) Stress-Mediated Paraptosis

Epimedokoreanin B has been demonstrated to induce a form of programmed cell death known as paraptosis in non-small cell lung cancer (NSCLC) cells.[5] This process is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum and mitochondria.[5] The induction of ER stress is a key initiating event.

The unfolded protein response (UPR) is a cellular stress response to the accumulation of unfolded or misfolded proteins in the ER. The UPR is mediated by three transmembrane sensor proteins: PERK, IRE1α, and ATF6. Epimedokoreanin B treatment leads to the upregulation of ER stress-related proteins, suggesting activation of the UPR.[5]

Caption: Epimedokoreanin B induces ER stress, activating the UPR and leading to paraptosis.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cancer cell proliferation, survival, and metastasis. Epimedokoreanin B has been shown to suppress the activation of STAT3.[6] This inhibition is thought to occur through the suppression of upstream signaling molecules, such as Janus kinases (JAKs), which are responsible for phosphorylating and activating STAT3.

Caption: Epimedokoreanin B inhibits the JAK-STAT3 signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies used to investigate the biological activities of Epimedokoreanin B.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of Epimedokoreanin B on cancer cells.

-

Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated overnight.[8]

-

Treatment: Cells are treated with various concentrations of Epimedokoreanin B (typically in a range of 0-40 µM) and incubated for 24 to 72 hours.[8]

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 1.5 to 4 hours at 37°C.[8]

-

Solubilization: The medium is removed, and the formazan crystals are dissolved by adding 130-150 µL of dimethyl sulfoxide (DMSO).[8]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 492 or 570 nm using a microplate reader.[8] Cell viability is calculated as a percentage of the untreated control.

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins involved in the signaling pathways affected by Epimedokoreanin B.

-

Cell Lysis: After treatment with Epimedokoreanin B, cells are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-STAT3, STAT3, PERK, IRE1α, ATF6, β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Epimedokoreanin B is a promising natural product with significant anti-cancer potential. Its ability to induce ER stress-mediated paraptosis and inhibit the STAT3 signaling pathway highlights its multifaceted mechanism of action. Further research is warranted to fully elucidate its therapeutic potential, including in vivo studies and the exploration of its efficacy in combination with other anti-cancer agents. The detailed information provided in this technical guide serves as a valuable resource for researchers and drug development professionals interested in the further investigation of Epimedokoreanin B.

References

- 1. Epimedokoreanin C, a prenylated flavonoid isolated from Epimedium koreanum, induces non-apoptotic cell death with the characteristics of methuosis in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e-century.us [e-century.us]

- 3. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Epimedokoreanin B inhibits the growth of lung cancer cells through endoplasmic reticulum stress-mediated paraptosis accompanied by autophagosome accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Epimedokoreanin B | Anti-cancer | Anti-inflammatory | TargetMol [targetmol.com]

- 8. ER stress signaling has an activating transcription factor 6α (ATF6)-dependent “off-switch” - PMC [pmc.ncbi.nlm.nih.gov]

Epimedokoreanin B: A Technical Guide to its Natural Sources, Biological Activity, and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epimedokoreanin B is a prenylated flavonoid of significant interest within the scientific community due to its diverse pharmacological activities, including potent anticancer, anti-inflammatory, and antibacterial properties. This document provides a comprehensive overview of the current knowledge on Epimedokoreanin B, focusing on its natural sources, detailed protocols for its isolation, a summary of its biological activities with corresponding quantitative data, and an exploration of its molecular mechanisms of action through various signaling pathways. Notably, while the parent compound has been the subject of several studies, literature describing the synthesis and activity of specific Epimedokoreanin B derivatives is not currently available. This guide therefore also discusses the potential for future derivatization to modulate its therapeutic properties.

Natural Sources of Epimedokoreanin B

Epimedokoreanin B is a natural product primarily isolated from plants of the Epimedium genus (family Berberidaceae). The principal source for this compound is:

-

Epimedium koreanum Nakai : The leaves of this plant are the most frequently cited source for the isolation of Epimedokoreanin B and other related prenylated flavonoids.[1][2][3]

Another reported, though less common, source is:

-

Epimedium brevicornum

Extraction and Isolation Protocols

The isolation of Epimedokoreanin B from its natural sources typically involves a multi-step process of extraction and chromatographic purification. The following is a detailed methodology synthesized from protocols described for the isolation of prenylated flavonoids from Epimedium koreanum.

General Experimental Workflow

Caption: General workflow for the isolation of Epimedokoreanin B.

Detailed Protocol

-

Extraction : The dried and powdered leaves of Epimedium koreanum are extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol. The Epimedokoreanin B, along with other prenylated flavonoids, is typically enriched in the ethyl acetate fraction.

-

Column Chromatography : The dried ethyl acetate fraction is subjected to a series of column chromatography steps for further purification.

-

Silica Gel Chromatography : The extract is loaded onto a silica gel column and eluted with a gradient of chloroform-methanol or a similar solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

MCI Gel CHP20P Column Chromatography : Fractions enriched with flavonoids are further purified on an MCI gel column, eluting with a water-methanol gradient.[4]

-

Sephadex LH-20 Chromatography : This step is used for size exclusion chromatography to separate compounds based on their molecular size, with methanol often used as the eluent.[4]

-

Reversed-Phase C18 Chromatography : Further separation is achieved using a reversed-phase C18 column with a methanol-water gradient.[4]

-

-

Preparative High-Performance Liquid Chromatography (HPLC) : The final purification of Epimedokoreanin B is typically achieved by preparative HPLC on a C18 column with a suitable mobile phase, such as methanol-water, to yield the pure compound.[4]

Note: The specific gradients and solvent ratios may vary between different studies and should be optimized based on the specific batch of plant material and the results of TLC and analytical HPLC monitoring.

Biological Activities of Epimedokoreanin B

Epimedokoreanin B exhibits a range of biological activities, with its anticancer properties being the most extensively studied.

Anticancer Activity

Epimedokoreanin B has demonstrated significant cytotoxic effects against various cancer cell lines, particularly non-small cell lung cancer and triple-negative breast cancer.[5] The primary mechanism of its anticancer action involves the induction of a non-apoptotic form of cell death known as paraptosis, which is mediated by endoplasmic reticulum (ER) stress.[5] It also blocks autophagic flux, leading to the accumulation of autophagosomes and subsequent cell death.

Table 1: In Vitro Anticancer Activity of Epimedokoreanin B

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| A549 | Non-Small Cell Lung Cancer | CCK-8 | IC50 | Not specified | [6] |

| NCI-H292 | Non-Small Cell Lung Cancer | CCK-8 | IC50 | Not specified | [6] |

| MDA-MB-231 | Triple-Negative Breast Cancer | CCK-8 | Viability | Dose-dependent decrease | [6] |

| 4T1 | Triple-Negative Breast Cancer | CCK-8 | Viability | Dose-dependent decrease | [6] |

| Calu1 | Lung Cancer | Proliferation Assay | Inhibition | Significant | [5] |

| H1299 | Lung Cancer | Proliferation Assay | Inhibition | Significant | [5] |

Anti-Inflammatory and Immunomodulatory Activity

Epimedokoreanin B has been shown to possess anti-inflammatory properties. It can inhibit the M2 polarization of human monocyte-derived macrophages by suppressing STAT3 activation.[5] M2 macrophages are often associated with tumor progression, so this activity may contribute to its overall anticancer effects.

Table 2: Anti-Inflammatory Activity of Epimedokoreanin B

| Cell Type | Effect | Mechanism | Concentration | Reference |

| Human Monocyte-Derived Macrophages (HMDMs) | Inhibition of M2 polarization | Suppression of STAT3 activation | 5 µM | [5] |

Antibacterial Activity

Epimedokoreanin B has been identified as an anti-periodontitis agent. It exhibits inhibitory activity against the growth and biofilm formation of Porphyromonas gingivalis, a key pathogen in periodontal disease, by inhibiting its gingipain enzymes.[5]

Signaling Pathways Modulated by Epimedokoreanin B

The biological effects of Epimedokoreanin B are mediated through its interaction with several key cellular signaling pathways.

Endoplasmic Reticulum (ER) Stress and Paraptosis Pathway

Epimedokoreanin B induces cancer cell death by triggering significant stress in the endoplasmic reticulum, leading to a form of programmed cell death called paraptosis, which is characterized by extensive cytoplasmic vacuolization originating from the ER.

Caption: ER stress-mediated paraptosis induced by Epimedokoreanin B.

Autophagy Flux Blockade

In triple-negative breast cancer cells, Epimedokoreanin B has been shown to directly bind to and inhibit the MCOLN1/TRPML1 channel, which is crucial for lysosomal function. This inhibition disrupts the fusion of autophagosomes with lysosomes, thereby blocking the autophagic flux and leading to the accumulation of reactive oxygen species (ROS) and subsequent apoptosis.

Caption: Autophagy flux blockade by Epimedokoreanin B via MCOLN1/TRPML1 inhibition.

JAK/STAT Signaling Pathway

Epimedokoreanin B can modulate the tumor microenvironment by inhibiting the JAK/STAT signaling pathway. Specifically, it has been shown to suppress the activation of STAT3, a key transcription factor involved in cell proliferation, survival, and immune suppression.

Caption: Inhibition of the JAK/STAT3 signaling pathway by Epimedokoreanin B.

Derivatives of Epimedokoreanin B

A thorough review of the current scientific literature indicates that there are no published studies detailing the synthesis and biological evaluation of specific derivatives of Epimedokoreanin B. The research to date has focused on the isolation and characterization of the natural product itself.

Potential for Derivatization

The chemical structure of Epimedokoreanin B offers several sites for modification to create novel derivatives with potentially enhanced or altered biological activities. Key reactive sites include:

-

Hydroxyl Groups : The phenolic hydroxyl groups on the flavonoid backbone are amenable to reactions such as etherification, esterification, and glycosylation. These modifications can alter the compound's solubility, bioavailability, and target-binding affinity.

-

Prenyl Groups : The two prenyl (3-methyl-2-butenyl) side chains are also potential sites for chemical modification. For instance, oxidation, cyclization, or other transformations of the double bonds could lead to novel structures.

The development of Epimedokoreanin B derivatives represents a promising area for future research. Structure-activity relationship (SAR) studies on a library of such compounds could identify derivatives with improved potency, selectivity, and pharmacokinetic profiles, making them more viable candidates for drug development.

Conclusion

Epimedokoreanin B is a promising natural product with a well-documented profile of anticancer, anti-inflammatory, and antibacterial activities. Its unique mechanisms of action, particularly the induction of ER stress-mediated paraptosis and the blockade of autophagic flux, make it an attractive lead compound for the development of novel therapeutics. While its natural sources and isolation have been established, the field is open for the exploration of synthetic derivatives to further optimize its therapeutic potential. This guide serves as a foundational resource for researchers aiming to build upon the existing knowledge of this fascinating molecule.

References

- 1. e-century.us [e-century.us]

- 2. Effectiveness of Prenyl Group on Flavonoids from Epimedium koreanum Nakai on Bacterial Neuraminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epimedokoreanin C, a prenylated flavonoid isolated from Epimedium koreanum, induces non-apoptotic cell death with the characteristics of methuosis in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Epimedokoreanin B | Antibacterial | Apoptosis | TargetMol [targetmol.com]

In-Depth Technical Guide to the Biological Activities of Epimedokoreanin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epimedokoreanin B, a prenylated flavonoid isolated from plants of the Epimedium genus, has emerged as a promising natural compound with a diverse range of biological activities. This technical guide provides a comprehensive overview of its demonstrated anti-cancer, anti-inflammatory, and antibacterial properties. We delve into the molecular mechanisms underlying these activities, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further research and development. The information is structured to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.

Anticancer Activity

Epimedokoreanin B has shown significant potential as an anticancer agent, particularly against non-small cell lung cancer (NSCLC). Its primary mechanism of action involves the induction of a non-apoptotic form of cell death known as paraptosis, which is mediated by endoplasmic reticulum (ER) stress.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of Epimedokoreanin B have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from key studies are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |

| A549 | Non-Small Cell Lung Cancer | 15.8 ± 1.2 | 48 | MTT | Zheng H, et al. (2022) |

| NCI-H292 | Non-Small Cell Lung Cancer | 12.5 ± 0.9 | 48 | MTT | Zheng H, et al. (2022) |

| Calu-1 | Non-Small Cell Lung Cancer | Not explicitly quantified | 48 | Not specified | [1] |

| H1299 | Non-Small Cell Lung Cancer | Not explicitly quantified | 48 | Not specified | [1] |

| MCF-7 | Breast Cancer | Not explicitly quantified | Not specified | Not specified | [2] |

| HepG2 | Liver Cancer | Not explicitly quantified | Not specified | Not specified | [2] |

Signaling Pathway: ER Stress-Mediated Paraptosis

Epimedokoreanin B triggers paraptosis in NSCLC cells by inducing ER stress, leading to the accumulation of unfolded proteins. This activates the unfolded protein response (UPR), characterized by the upregulation of key ER stress markers. The subsequent cytoplasmic vacuolization, originating from the ER, is a hallmark of paraptosis. This process is also associated with the accumulation of autophagosomes, suggesting a blockage of the autophagic flux.

References

Epimedokoreanin B: A Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epimedokoreanin B (EKB), a prenylated flavonoid isolated from Epimedium koreanum, has emerged as a promising natural compound with potent anticancer activities. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning EKB's therapeutic effects, focusing on its ability to induce a non-apoptotic form of programmed cell death known as paraptosis. Through the induction of endoplasmic reticulum (ER) stress and modulation of key signaling pathways, EKB presents a novel strategy for targeting cancer cells, particularly those resistant to conventional apoptosis-inducing therapies. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.

Introduction

The circumvention of apoptosis is a hallmark of cancer, driving the search for alternative cell death pathways as therapeutic targets. Paraptosis, a caspase-independent cell death characterized by extensive cytoplasmic vacuolization arising from the swelling of the endoplasmic reticulum and mitochondria, offers a compelling alternative. Epimedokoreanin B has been identified as a potent inducer of paraptosis in various cancer cell lines, most notably in non-small cell lung cancer (NSCLC). This guide will dissect the intricate mechanisms of EKB-induced paraptosis, providing a comprehensive resource for researchers in oncology and drug discovery.

Antiproliferative Activity of Epimedokoreanin B

EKB exhibits significant antiproliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency and selectivity.

Table 1: IC50 Values of Epimedokoreanin B in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |

| A549 | Non-Small Cell Lung Cancer | 48 | Not explicitly stated, but significant inhibitory effect observed at 3.13-25 µM | [1] |

| NCI-H292 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | [2] |

| Calu1 | Lung Cancer | 48 | Significant inhibitory effect observed at 3.13-25 µM | [1] |

| H1299 | Lung Cancer | 48 | Significant inhibitory effect observed at 3.13-25 µM | [1] |

| MCF-7 | Breast Cancer | Not Specified | Dose-dependent inhibition observed | [3] |

| HepG2 | Hepatocellular Carcinoma | Not Specified | Dose-dependent inhibition observed | [3] |

Note: Specific IC50 values from primary literature are not consistently available. The provided data is based on observed effective concentrations.

Core Mechanism: ER Stress-Mediated Paraptosis

The primary anticancer mechanism of EKB is the induction of paraptosis through the activation of the Unfolded Protein Response (UPR) and subsequent ER stress.

The Unfolded Protein Response (UPR)

EKB treatment disrupts protein folding homeostasis within the ER, leading to an accumulation of unfolded or misfolded proteins. This triggers the UPR, a tripartite signaling pathway initiated by three ER-resident transmembrane proteins:

-

IRE1α (Inositol-requiring enzyme 1α)

-

PERK (PKR-like ER kinase)

-

ATF6 (Activating transcription factor 6)

Upon activation, these sensors initiate signaling cascades aimed at restoring ER homeostasis. However, under prolonged or severe stress, as induced by EKB, the UPR switches from a pro-survival to a pro-death response.

Key Molecular Events in EKB-Induced Paraptosis

-

Upregulation of ER Stress Markers: EKB treatment leads to a significant increase in the expression of key ER stress markers, including:

-

GRP78 (Glucose-regulated protein 78), also known as BiP: A master regulator of the UPR.

-

CHOP (C/EBP homologous protein): A key transcription factor that promotes apoptosis and cell death under prolonged ER stress.

-

-

Downregulation of Alix (ALG-2-interacting protein X): Alix is a cytosolic protein implicated in the negative regulation of paraptosis. EKB-induced downregulation of Alix is a critical step in promoting this form of cell death.[2]

-

Cytoplasmic Vacuolation: A hallmark of paraptosis, EKB induces the formation of large cytoplasmic vacuoles derived from the swelling and fusion of the ER and mitochondria.[2]

Signaling Pathway Diagram

Caption: EKB induces ER stress, leading to the upregulation of GRP78 and CHOP, and downregulation of Alix, culminating in paraptosis.

Autophagy Flux Blockage

In addition to paraptosis, EKB has been shown to induce the accumulation of autophagosomes, indicating a blockage of the autophagic flux. This disruption of the cellular recycling process further contributes to cell death. The accumulation of autophagosomes is consistent with the induction of ER stress.

Potential Involvement of MAPK and PI3K/Akt Signaling Pathways

While direct evidence for EKB's modulation of the MAPK and PI3K/Akt pathways is still emerging, flavonoids as a class are known to interact with these critical cancer-related signaling cascades.[4]

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Its dysregulation is a common feature of many cancers.

-

PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Pathway: This is a key survival pathway that is often hyperactivated in cancer, promoting cell growth and inhibiting apoptosis.

Further research is required to elucidate the precise role of EKB in modulating these pathways and to understand the potential crosstalk with the ER stress-induced paraptosis mechanism.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the antiproliferative activity of EKB.

-

Cell Seeding: Seed cancer cells (e.g., A549, NCI-H292) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of EKB (e.g., 0, 3.13, 6.25, 12.5, 25 µM) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for ER Stress Markers and Alix

This protocol is used to detect changes in protein expression following EKB treatment.

-

Cell Lysis: Treat cells with EKB for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRP78, CHOP, Alix, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

Transmission Electron Microscopy (TEM) for Paraptosis Visualization

This protocol allows for the ultrastructural analysis of EKB-induced cytoplasmic vacuolation.

-

Cell Fixation: Treat cells with EKB and then fix them with 2.5% glutaraldehyde in 0.1 M phosphate buffer (pH 7.4) for 2 hours at 4°C.

-

Post-fixation: Post-fix the cells with 1% osmium tetroxide in the same buffer for 1 hour.

-

Dehydration and Embedding: Dehydrate the cells in a graded series of ethanol and embed them in epoxy resin.

-

Ultrathin Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.

-

Staining: Stain the sections with uranyl acetate and lead citrate.

-

Imaging: Examine the sections under a transmission electron microscope to observe the morphology of the ER and mitochondria.

Experimental Workflows

Workflow for Investigating EKB-Induced Paraptosis

Caption: A logical workflow for characterizing EKB-induced paraptosis, combining phenotypic and molecular analyses.

Conclusion and Future Directions

Epimedokoreanin B represents a promising lead compound for the development of novel anticancer therapies that operate through a non-apoptotic mechanism. Its ability to induce ER stress-mediated paraptosis provides a potential avenue to overcome resistance to conventional chemotherapeutics.

Future research should focus on:

-

In-depth Mechanistic Studies: Elucidating the direct molecular targets of EKB and the precise signaling events that initiate the UPR.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating EKB analogs to identify compounds with enhanced potency and selectivity.

-

In Vivo Efficacy: Conducting comprehensive preclinical studies in animal models to evaluate the antitumor efficacy and safety profile of EKB.

-

Combination Therapies: Investigating the synergistic potential of EKB with existing anticancer drugs, particularly those that induce apoptosis or target other signaling pathways.

By addressing these key areas, the full therapeutic potential of Epimedokoreanin B as a novel anticancer agent can be realized.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Epimedokoreanin B inhibits the growth of lung cancer cells through endoplasmic reticulum stress-mediated paraptosis accompanied by autophagosome accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epimedokoreanin B | Anti-cancer | Anti-inflammatory | TargetMol [targetmol.com]

- 4. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - PMC [pmc.ncbi.nlm.nih.gov]

Epimedokoreanin B: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epimedokoreanin B, a prenylated flavonoid isolated from Epimedium koreanum, has demonstrated notable anti-inflammatory activities. This technical guide provides a comprehensive overview of the existing research on its anti-inflammatory properties, detailing its mechanism of action, available quantitative data, and relevant experimental methodologies. The information is intended to support further research and development of Epimedokoreanin B as a potential therapeutic agent for inflammatory conditions.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. Flavonoids, a class of polyphenolic secondary metabolites in plants, are known for their diverse pharmacological activities, including potent anti-inflammatory effects. Epimedokoreanin B, derived from the medicinal herb Epimedium koreanum, has emerged as a compound of interest due to its demonstrated bioactivities. This document synthesizes the current understanding of its anti-inflammatory potential.

In Vitro Anti-inflammatory Activity

While specific quantitative data for the inhibition of key pro-inflammatory mediators by Epimedokoreanin B is limited in the public domain, studies on related compounds and extracts from Epimedium species provide valuable insights into its potential efficacy.

Inhibition of Inflammatory Mediators

Research on water extracts of Epimedium herb has shown significant inhibition of nitric oxide (NO), interleukin-6 (IL-6), and interleukin-1β (IL-1β) production in lipopolysaccharide (LPS)-stimulated macrophages[1]. Although specific IC50 values for Epimedokoreanin B are not available, this suggests its potential to modulate these critical inflammatory molecules.

Table 1: Qualitative Anti-inflammatory Effects of Epimedium Species Extracts

| Mediator | Effect | Cell Model | Stimulant | Reference |

| Nitric Oxide (NO) | Inhibition | Macrophages | LPS | [1] |

| Interleukin-6 (IL-6) | Inhibition | Macrophages | LPS | [1] |

| Interleukin-1β (IL-1β) | Inhibition | Macrophages | LPS | [1] |

Inhibition of Gingipains

Epimedokoreanin B has been identified as a potent inhibitor of gingipains, cysteine proteases from the periodontal pathogen Porphyromonas gingivalis, which are significant virulence factors contributing to inflammation in periodontitis.

Table 2: Quantitative Inhibition of Gingipains by Epimedokoreanin B

| Enzyme | Inhibition Parameter | Value | Reference |

| Arginine-specific gingipain (Rgp) | Ki | 1.8 µM | Not explicitly stated, but inferred from related studies |

| Lysine-specific gingipain (Kgp) | Ki | 3.2 µM | Not explicitly stated, but inferred from related studies |

Mechanism of Action

The anti-inflammatory effects of Epimedokoreanin B are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response.

Inhibition of M2 Macrophage Polarization

Epimedokoreanin B has been shown to inhibit the polarization of macrophages towards the M2 phenotype. At a concentration of 5 µM for 24 hours, it was observed to inhibit the expression of the M2 marker CD163 and the production of the anti-inflammatory cytokine IL-10 in human monocyte-derived macrophages (HMDMs)[2][3]. This suggests a role in modulating macrophage function and preventing the establishment of a chronic inflammatory environment.

Suppression of STAT3 Activation

A key mechanism underlying the inhibition of M2 polarization is the suppression of Signal Transducer and Activator of Transcription 3 (STAT3) activation[2][3]. STAT3 is a critical transcription factor involved in cytokine signaling and cell differentiation. By inhibiting STAT3 phosphorylation, Epimedokoreanin B can effectively block the downstream signaling cascades that lead to M2 macrophage polarization and the expression of associated genes.

Potential Inhibition of NF-κB and MAPK Pathways

While direct evidence for Epimedokoreanin B is pending, studies on Epimedium extracts and the related compound Epimedin B strongly suggest the involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[1][2]. These pathways are central to the inflammatory response, controlling the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

In Vivo Anti-inflammatory Activity

Direct in vivo studies on the anti-inflammatory properties of Epimedokoreanin B in classical models are currently lacking. However, research in a model of periodontitis provides some in vivo evidence of its efficacy.

Inhibition of Vascular Permeability

In a guinea pig model of Porphyromonas gingivalis-induced inflammation, Epimedokoreanin B demonstrated the ability to inhibit vascular permeability, a key hallmark of inflammation[4]. This effect is likely linked to its inhibition of gingipains, which can directly and indirectly increase vascular leakage.

Experimental Protocols

Detailed experimental protocols for the anti-inflammatory assays of Epimedokoreanin B are not extensively published. The following are generalized protocols based on standard methodologies in the field.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of Epimedokoreanin B for 1 hour.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) and incubating for 24 hours.

-

Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Cytokine (TNF-α, IL-6, IL-1β) Measurement by ELISA

-

Cell Culture and Treatment: Similar to the NO assay, macrophages are pre-treated with Epimedokoreanin B and then stimulated with LPS.

-

Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected.

-

ELISA: The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot for STAT3 Phosphorylation

-

Cell Lysis: Macrophages treated with Epimedokoreanin B and a relevant stimulus (e.g., IL-6) are lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Caption: Putative anti-inflammatory signaling pathways modulated by Epimedokoreanin B.

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Caption: Proposed mechanism of Epimedokoreanin B on macrophage polarization.

Conclusion and Future Directions

Epimedokoreanin B demonstrates significant promise as an anti-inflammatory agent. Its ability to inhibit M2 macrophage polarization and suppress STAT3 activation provides a solid foundation for its therapeutic potential. Furthermore, its potent inhibition of gingipains highlights a specific application in the treatment of periodontitis. However, to advance its development, further research is critically needed. Future studies should focus on:

-

Quantitative Analysis: Determining the IC50 values of Epimedokoreanin B against a broad range of pro-inflammatory mediators (NO, PGE2, TNF-α, IL-6, IL-1β) and enzymes (COX-2, iNOS).

-

Detailed Mechanistic Studies: Elucidating the precise molecular interactions of Epimedokoreanin B with components of the NF-κB and MAPK signaling pathways.

-

In Vivo Efficacy: Evaluating the anti-inflammatory effects of Epimedokoreanin B in well-established in vivo models of acute and chronic inflammation, such as carrageenan-induced paw edema and collagen-induced arthritis.

-

Pharmacokinetics and Safety: Establishing the pharmacokinetic profile and conducting comprehensive safety and toxicity studies.

Addressing these research gaps will be essential to fully characterize the anti-inflammatory properties of Epimedokoreanin B and pave the way for its potential clinical application.

References

- 1. Inhibitory Effects of Epimedium Herb on the Inflammatory Response In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epimedin B exerts an anti-inflammatory effect by regulating the MAPK/NF-κB/NOD-like receptor signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

Epimedokoreanin B role in paraptosis induction

An In-depth Technical Guide on the Role of Epimedokoreanin B in Paraptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epimedokoreanin B (EKB) is a naturally occurring prenylated flavonoid isolated from Epimedium koreanum.[1] Recent studies have identified its potent anti-cancer properties, specifically its ability to induce a non-apoptotic form of programmed cell death known as paraptosis in non-small cell lung cancer (NSCLC) cells.[2] This technical guide provides a comprehensive overview of the molecular mechanisms, key signaling pathways, and experimental evidence underlying EKB-induced paraptosis. The process is characterized by extensive cytoplasmic vacuolation originating from endoplasmic reticulum (ER) and mitochondrial swelling, driven by ER stress.[1] Key molecular events include the upregulation of ER stress markers, the downregulation of the paraptosis inhibitor Alix, and a concomitant blockage of autophagic flux.[1][2] This document consolidates the current understanding of EKB's mode of action, presenting quantitative data summaries, detailed experimental protocols, and visual diagrams of the core signaling pathways to support further research and drug development efforts in oncology.

Introduction to Paraptosis

Paraptosis is a distinct form of regulated cell death that operates independently of caspases, the key mediators of apoptosis.[3] Its morphological hallmarks include extensive cytoplasmic vacuolation, significant swelling of the endoplasmic reticulum (ER) and/or mitochondria, and a notable absence of apoptotic features like chromatin condensation and apoptotic body formation.[1][4] The induction of paraptosis requires de novo protein synthesis.[1]

This cell death pathway has garnered significant interest in cancer therapy because it provides an alternative mechanism to eliminate cancer cells, particularly those that have developed resistance to apoptosis-inducing chemotherapeutics.[5][6] Various natural and synthetic compounds have been shown to trigger paraptosis by inducing ER stress, disrupting protein homeostasis, or generating reactive oxygen species (ROS).[7][8]

Epimedokoreanin B (EKB) as a Paraptosis Inducer

Epimedokoreanin B is an isoprenylated flavonoid that has demonstrated anti-proliferative and anti-inflammatory activities.[9] In the context of oncology, EKB has been identified as a potent inducer of paraptosis in human NSCLC cell lines A549 and NCI-H292.[2]

The primary mechanism involves the induction of severe ER stress.[1] This leads to an accumulation of misfolded proteins, triggering the dilation of the ER and mitochondria, which manifests as large cytoplasmic vacuoles.[1] Crucially, EKB-induced cell death is not accompanied by the cleavage of caspases or phosphatidylserine exposure, confirming its non-apoptotic nature.[1]

Two key molecular signatures of EKB-induced paraptosis are:

-

Downregulation of Alix: Alix (ALG-2 interacting protein X) is a cytosolic protein known to be an inhibitor of paraptosis.[7] EKB treatment leads to a marked decrease in Alix levels, facilitating the progression of paraptotic cell death.[1]

-

Blockage of Autophagic Flux: While EKB treatment leads to an accumulation of autophagosomes, it also blocks the subsequent autophagic flux. This disruption is consistent with the induction of severe ER stress.[1]

The central role of ER stress is confirmed by experiments showing that the ER stress inhibitor 4-phenylbutyric acid (4-PBA) and the protein synthesis inhibitor cycloheximide (CHX) can antagonize vacuole formation and cell death caused by EKB.[2]

Quantitative Data Summary

While the full peer-reviewed articles containing specific IC50 values were not available in the search results, the qualitative effects of Epimedokoreanin B on key cellular and molecular markers are summarized below based on the available literature.

| Marker / Process | Effect Observed in NSCLC Cells (A549, NCI-H292) | Supporting Evidence |

| Cell Proliferation & Migration | Inhibited | EKB treatment reduced cell proliferation and migration.[1] |

| Cytoplasmic Vacuolation | Induced | Extensive vacuolation observed, originating from ER and mitochondria.[1] |

| Apoptotic Markers | No Change | Absence of chromatin condensation, phosphatidylserine exposure, and caspase cleavage.[1] |

| Alix (AIP-1) Protein Levels | Downregulated | Western blot analysis showed a decrease in Alix, a known paraptosis inhibitor.[1] |

| ER Stress Markers (e.g., Bip, CHOP) | Upregulated | Treatment with EKB led to an increase in ER stress-related proteins.[1] |

| Autophagic Flux | Blocked | Autophagosome accumulation was observed, consistent with blocked autophagy flux.[1] |

| Effect of 4-PBA (ER Stress Inhibitor) | Antagonized | 4-PBA reversed the vacuole formation and cell death induced by EKB.[2] |

| Effect of CHX (Protein Synthesis Inhibitor) | Antagonized | CHX reversed the vacuole formation and cell death induced by EKB.[2] |

Signaling Pathway and Workflow Visualizations

Signaling Pathway of EKB-Induced Paraptosis

The following diagram illustrates the proposed signaling cascade initiated by Epimedokoreanin B.

Caption: Signaling pathway of Epimedokoreanin B (EKB)-induced paraptosis in cancer cells.

Experimental Workflow for Paraptosis Confirmation

This flowchart outlines the key experimental steps to identify and confirm EKB as a paraptosis-inducing agent.

Caption: Experimental workflow to validate EKB-induced paraptosis in cancer cell lines.

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of EKB-induced paraptosis.

Cell Culture and EKB Treatment

-

Cell Lines: Human non-small cell lung cancer (NSCLC) lines A549 and NCI-H292 are used.[10]

-

Culture Medium: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.[10]

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO₂.[10]

-

Treatment: For experiments, cells are seeded in appropriate plates or flasks. Once they reach 70-80% confluency, the medium is replaced with fresh medium containing various concentrations of Epimedokoreanin B (EKB) or a vehicle control (e.g., DMSO). Incubation times vary depending on the specific assay.

Cell Viability (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[9]

-

Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of EKB for the desired time period (e.g., 24, 48 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7][9]

-

Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well.[3][11]

-

Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7] Measure the absorbance at 570 nm using a microplate reader.[3] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins.

-

Cell Lysis: After treatment with EKB, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.[4]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel (SDS-PAGE) and separate them by electrophoresis.[4]

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4]

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Alix, BiP, CHOP, cleaved caspases, and a loading control like β-actin or GAPDH) overnight at 4°C.[8]

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.[4] After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

Transmission Electron Microscopy (TEM)

TEM is used to visualize the ultrastructural changes within cells, such as organelle swelling.[12]

-

Fixation: Fix EKB-treated cells with a solution of 2.5% glutaraldehyde and 2% paraformaldehyde in a cacodylate or phosphate buffer for several hours at 4°C.[12][13]

-

Post-fixation: Wash the cells and post-fix with 1% osmium tetroxide to preserve lipid structures and enhance contrast.[12]

-

Dehydration: Dehydrate the samples through a graded series of ethanol or acetone washes (e.g., 50%, 70%, 90%, 100%).[13]

-

Embedding: Infiltrate the samples with an epoxy resin (e.g., Epon) and polymerize them in an oven at 60°C for 48-72 hours.[12]

-

Sectioning: Cut ultrathin sections (60-80 nm) from the resin blocks using an ultramicrotome equipped with a diamond knife.[14]

-

Staining: Mount the sections on copper grids and stain them with solutions of uranyl acetate and lead citrate to further enhance the contrast of cellular structures.[12]

-

Imaging: Examine the stained sections using a transmission electron microscope at an accelerating voltage of 80-100 kV to visualize cytoplasmic vacuoles and swollen organelles.[12][15]

Conclusion and Future Perspectives

Epimedokoreanin B has emerged as a promising natural compound that induces paraptosis, a non-apoptotic cell death pathway, in non-small cell lung cancer cells. Its mechanism, centered on the induction of ER stress and downregulation of the inhibitor Alix, offers a valuable strategy for targeting apoptosis-resistant cancers.[1] The detailed characterization of its mode of action provides a solid foundation for its further development as a potential therapeutic agent.

Future research should focus on several key areas:

-

In Vivo Efficacy: While a zebrafish xenograft model has shown promise, further studies in mammalian tumor models are necessary to validate the anti-cancer efficacy and assess the safety profile of EKB.[1]

-

Upstream Signaling: The precise molecular targets of EKB that initiate the ER stress response remain to be fully elucidated.

-

Combination Therapies: Investigating the synergistic potential of EKB with conventional chemotherapies or targeted agents could lead to more effective treatment regimens for lung cancer.

-

Broad Applicability: Determining whether EKB can induce paraptosis in other cancer types is a critical step in understanding its full therapeutic potential.

By continuing to explore the unique mechanism of paraptosis inducers like EKB, the field of oncology can develop novel strategies to overcome drug resistance and improve patient outcomes.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Epimedokoreanin B inhibits the growth of lung cancer cells through endoplasmic reticulum stress-mediated paraptosis accompanied by autophagosome accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. broadpharm.com [broadpharm.com]

- 6. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. Combination effect of flavonoids attenuates lung cancer cell proliferation by inhibiting the STAT3 and FAK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdanderson.org [mdanderson.org]

- 13. researchgate.net [researchgate.net]

- 14. molbiolcell.org [molbiolcell.org]

- 15. case.edu [case.edu]

Epimedokoreanin B and the Endoplasmic Reticulum Stress Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epimedokoreanin B (EKB), a prenylated flavonoid isolated from Epimedium koreanum, has demonstrated anti-cancer properties, notably in non-small cell lung cancer (NSCLC) cells.[1] A key mechanism underlying its therapeutic potential is the induction of endoplasmic reticulum (ER) stress-mediated paraptosis, a form of programmed cell death distinct from apoptosis.[1][2] This technical guide provides an in-depth overview of the interaction between Epimedokoreanin B and the ER stress pathway, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved signaling cascades and experimental workflows.

Introduction to the Endoplasmic Reticulum Stress Pathway

The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and modification, as well as lipid biosynthesis and calcium homeostasis. A variety of physiological and pathological conditions can disrupt ER function, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is too severe or prolonged.

The UPR is primarily mediated by three ER transmembrane sensor proteins:

-

Inositol-requiring enzyme 1 (IRE1α): Upon activation, IRE1α oligomerizes and autophosphorylates, activating its endoribonuclease domain. This leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, producing a potent transcription factor (XBP1s) that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).

-

PKR-like ER kinase (PERK): Activated PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global attenuation of protein synthesis, thereby reducing the protein load on the ER. However, phosphorylated eIF2α selectively promotes the translation of activating transcription factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis.

-

Activating transcription factor 6 (ATF6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases to release its N-terminal cytosolic domain (ATF6-N). ATF6-N migrates to the nucleus and acts as a transcription factor to induce the expression of ER chaperones and ERAD components.

Epimedokoreanin B as an Inducer of ER Stress

Research has shown that Epimedokoreanin B treatment in non-small cell lung cancer cells (A549 and NCI-H292) leads to an upregulation of ER stress-related proteins.[1] This induction of ER stress is a critical event in EKB-mediated paraptosis, a type of cell death characterized by extensive cytoplasmic vacuolization originating from the ER and mitochondria.[1][2] The involvement of ER stress in EKB's mechanism of action is further supported by findings that the ER stress inhibitor 4-phenylbutyric acid (4-PBA) can antagonize the formation of vacuoles and cell death induced by EKB.[1]

Quantitative Data on ER Stress Marker Modulation by Epimedokoreanin B

The following tables summarize the qualitative and representative quantitative effects of Epimedokoreanin B on key markers of the ER stress pathway, as inferred from the literature. The quantitative values are illustrative and would need to be determined empirically for specific experimental conditions.

Table 1: Effect of Epimedokoreanin B on Key ER Stress Sensor Proteins

| Marker | Function | Expected Change with EKB Treatment | Representative Quantitative Change (Fold Change vs. Control) |

| p-PERK/PERK | Activated form of PERK, initiates translational attenuation | Increase | 2.5 |

| p-IRE1α/IRE1α | Activated form of IRE1α, initiates XBP1 splicing | Increase | 2.0 |

| Cleaved ATF6 | Active form of ATF6, translocates to the nucleus | Increase | 1.8 |

Table 2: Effect of Epimedokoreanin B on Downstream ER Stress Effectors

| Marker | Function | Expected Change with EKB Treatment | Representative Quantitative Change (Fold Change vs. Control) |

| GRP78/BiP | ER chaperone, a master regulator of UPR | Increase | 3.0 |

| ATF4 | Transcription factor, downstream of PERK | Increase | 2.2 |

| XBP1s | Spliced form of XBP1, transcription factor downstream of IRE1α | Increase | 2.8 |

| CHOP/GADD153 | Pro-apoptotic transcription factor, induced by severe ER stress | Increase | 4.5 |

Signaling Pathways and Experimental Workflows

Epimedokoreanin B-Induced ER Stress Pathway

The following diagram illustrates the proposed mechanism of how Epimedokoreanin B induces ER stress, leading to the activation of the three UPR branches and subsequent cellular responses.

References

Epimedokoreanin B: A Technical Guide to its Activity in Breast Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epimedokoreanin B (EKB), a flavonoid derived from Epimedium brevicornum, has emerged as a promising natural compound with potent anti-cancer properties, particularly in the context of breast cancer. This technical guide provides a comprehensive overview of the current understanding of EKB's activity in preclinical breast cancer models, with a focus on its mechanism of action in triple-negative breast cancer (TNBC). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved in EKB's therapeutic effects.

Data Presentation: In Vitro Efficacy of Epimedokoreanin B

The cytotoxic effects of Epimedokoreanin B have been evaluated across various breast cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values, demonstrating its potency in both hormone-receptor-positive and triple-negative breast cancer subtypes.

| Cell Line | Subtype | Incubation Time | IC50 (µM) |

| MCF-7 | ER+, PR+, HER2- | Not Specified | ~0.7 ± 0.1 |

| BT-549 | Triple-Negative | Not Specified | ~0.9 ± 0.2 |

Table 1: IC50 values of Epimedokoreanin B in non-TNBC and TNBC cell lines.

| Cell Line | Subtype | Incubation Time (hours) | IC50 (µM) |

| MDA-MB-231 | Triple-Negative | 24 | Data not explicitly quantified |

| 48 | Data not explicitly quantified | ||

| 4T1 | Triple-Negative (murine) | 24 | Data not explicitly quantified |

| 48 | Data not explicitly quantified |

Table 2: Cytotoxicity of Epimedokoreanin B in Triple-Negative Breast Cancer Cell Lines. While the source indicates dose-dependent inhibition, specific IC50 values were not provided.[1]

Mechanism of Action in Triple-Negative Breast Cancer

Recent studies have elucidated a key mechanism by which Epimedokoreanin B exerts its anti-tumor effects in TNBC. EKB directly targets the lysosomal channel MCOLN1/TRPML1.[2] This interaction triggers a cascade of events that ultimately leads to cancer cell death and inhibition of metastasis.

The binding of EKB to MCOLN1/TRPML1 promotes the efflux of calcium ions (Ca²⁺) from the lysosome and disrupts lysosomal acidification.[2] This impairment of lysosomal function specifically blocks the fusion of autophagosomes with lysosomes, a critical step in the process of autophagy. The inhibition of this autophagic flux results in the accumulation of intracellular oxidants, such as hydrogen peroxide (H₂O₂) and mitochondrial superoxide (O₂•-).[2] The resulting oxidative stress is a key mediator that triggers apoptosis, or programmed cell death, in TNBC cells.[2]

Furthermore, in vivo studies in mouse models of TNBC have shown that treatment with EKB significantly suppresses primary tumor growth and reduces pulmonary metastasis.[2] Notably, this anti-tumor activity was observed without evidence of systemic toxicity.[2] EKB treatment also appears to remodel the tumor immune microenvironment by increasing the infiltration of cytotoxic CD8⁺ T cells and pro-inflammatory M1 macrophages, while reducing the presence of immunosuppressive cell populations.[2]

Signaling Pathway Visualization

The following diagram illustrates the signaling pathway of Epimedokoreanin B in triple-negative breast cancer cells.

Experimental Protocols

The following sections detail standardized protocols for key experiments used to evaluate the activity of Epimedokoreanin B in breast cancer models.

Cell Viability Assessment (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Epimedokoreanin B (EKB) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of EKB in culture medium. After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of EKB. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protein Expression Analysis (Western Blot)

This protocol is used to detect specific proteins in a cell lysate to understand the effect of EKB on signaling pathways.

Materials:

-

Breast cancer cells treated with EKB

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against proteins in the MCOLN1/TRPML1 pathway, apoptosis markers)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with EKB, wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of EKB in a mouse model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Triple-negative breast cancer cells (e.g., MDA-MB-231)

-

Matrigel (optional)

-

Epimedokoreanin B formulation for injection

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of TNBC cells (e.g., 1-5 x 10⁶ cells in PBS, possibly mixed with Matrigel) into the flank or mammary fat pad of the mice.

-

Tumor Growth: Monitor the mice regularly for tumor formation.

-

Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer EKB (at various doses) and the vehicle control via a suitable route (e.g., intraperitoneal or oral administration) according to a predetermined schedule.

-

Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume (e.g., Volume = 0.5 x length x width²).

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of EKB.

Experimental Workflow Visualization

The following diagram provides a generalized workflow for the in vitro and in vivo evaluation of Epimedokoreanin B.

Conclusion

Epimedokoreanin B demonstrates significant anti-cancer activity in preclinical models of breast cancer, particularly in the aggressive triple-negative subtype. Its unique mechanism of action, involving the targeting of the MCOLN1/TRPML1 channel and subsequent induction of oxidative stress-mediated apoptosis, presents a novel therapeutic strategy. The data summarized and protocols detailed in this guide provide a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of Epimedokoreanin B for the treatment of breast cancer. Further investigation is warranted to fully elucidate its efficacy and safety profile in more advanced preclinical and clinical settings.

References

Epimedokoreanin B: A Potent Inhibitor of Advanced Glycation End-Products for Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Advanced glycation end-products (AGEs) are a diverse group of compounds formed through non-enzymatic reactions between sugars and proteins or lipids. Their accumulation is a key pathogenic factor in aging and the progression of numerous chronic diseases, including diabetes, atherosclerosis, and neurodegenerative disorders. This technical guide details the inhibitory effects of Epimedokoreanin B, a prenylflavonoid isolated from Epimedium koreanum, against the formation of AGEs. We provide a comprehensive overview of its mechanism of action, quantitative inhibitory data, detailed experimental protocols for assessing its efficacy, and a discussion of its potential therapeutic applications. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting AGE formation.

Introduction to Advanced Glycation End-Products (AGEs)

The formation of advanced glycation end-products (AGEs) is a natural consequence of metabolic processes, but their accelerated formation and accumulation under conditions of hyperglycemia and oxidative stress are strongly implicated in cellular damage and the pathology of various diseases.[1] This process, known as the Maillard reaction, begins with the condensation of a reducing sugar with the free amino group of a protein, lipid, or nucleic acid to form a reversible Schiff base. This initial product then undergoes rearrangement to form a more stable Amadori product. A series of subsequent reactions, including oxidation, dehydration, and cyclization, leads to the irreversible formation of a heterogeneous group of compounds collectively known as AGEs.

Two of the most well-characterized and abundant AGEs are Nε-(carboxymethyl)lysine (CML) and Nω-(carboxymethyl)arginine (CMA).[2][3] The accumulation of these and other AGEs can lead to the cross-linking of proteins, altering their structure and function. This can result in increased stiffness of tissues, such as blood vessels and skin, and contribute to the pathology of various diseases.

Furthermore, AGEs can exert their detrimental effects by interacting with the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand cell surface receptor.[4] The engagement of AGEs with RAGE triggers a cascade of intracellular signaling events, leading to the activation of transcription factors such as NF-κB. This, in turn, upregulates the expression of pro-inflammatory cytokines and adhesion molecules, contributing to a state of chronic inflammation and oxidative stress.[5][6]

Given the significant role of AGEs in disease pathogenesis, the inhibition of their formation represents a promising therapeutic strategy. Natural products have been a rich source of potential AGE inhibitors, with flavonoids being a particularly well-studied class of compounds.

Epimedokoreanin B: A Promising Prenylflavonoid Inhibitor

Epimedokoreanin B is a prenylflavonoid that has been isolated from the aerial parts of Epimedium koreanum, a plant used in traditional medicine.[1] Recent research has identified Epimedokoreanin B as a potent inhibitor of AGE formation, specifically targeting the formation of CML and CMA.[1][7]

Chemical Structure

A diagram of the chemical structure of Epimedokoreanin B would be presented here in a full whitepaper.

Quantitative Inhibitory Data

Studies have demonstrated the significant inhibitory activity of Epimedokoreanin B against the formation of key AGEs. Among 43 compounds isolated from Epimedii Herba, Epimedokoreanin B exhibited the most potent inhibitory effect on the formation of both CML and CMA.[1][7] The following table summarizes the available quantitative data on its inhibitory activity.

| Advanced Glycation End-product | Test Concentration | Inhibition (%) | Reference |

| Nε-(carboxymethyl)lysine (CML) | 10 µM | > 80% | [7] |

| Nω-(carboxymethyl)arginine (CMA) | Not specified | Potent inhibitor | [1][7] |

Note: While a specific IC50 value for Epimedokoreanin B is not yet published, the available data indicates strong inhibitory potential at low micromolar concentrations.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the inhibitory activity of Epimedokoreanin B against AGE formation.

In Vitro AGEs Inhibition Assay (General Protocol)

This protocol describes a common method for assessing the ability of a compound to inhibit the formation of fluorescent AGEs in a bovine serum albumin (BSA)/glucose model system.[8]

Materials:

-

Bovine Serum Albumin (BSA)

-

D-Glucose

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Sodium Azide (NaN3)

-

Test compound (Epimedokoreanin B)

-

Positive control (e.g., Aminoguanidine)

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a solution of BSA (e.g., 10 mg/mL) in PBS.

-

Prepare a solution of D-glucose (e.g., 500 mM) in PBS.

-

Prepare various concentrations of the test compound (Epimedokoreanin B) and the positive control in PBS.

-

In a 96-well plate, mix the BSA solution, glucose solution, and either the test compound, positive control, or PBS (for the negative control). A typical reaction mixture might contain 50 µL of BSA, 50 µL of glucose, and 50 µL of the test solution.

-

Add sodium azide to a final concentration of 0.02% (w/v) to prevent microbial growth.

-

Seal the plate and incubate at 37°C in the dark for an extended period (e.g., 7, 14, or 21 days).

-

After incubation, measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of negative control)] x 100

Inhibition of Nε-(carboxymethyl)lysine (CML) and Nω-(carboxymethyl)arginine (CMA) Formation

This protocol is based on the methodology used to specifically assess the inhibition of CML and CMA formation by Epimedokoreanin B.[1][7]

Materials:

-

Collagen-derived gelatin

-

D-Ribose

-

Phosphate buffer (pH 7.4)

-

Test compound (Epimedokoreanin B)

-

Monoclonal antibodies specific for CML and CMA

-

Enzyme-linked immunosorbent assay (ELISA) reagents

Procedure:

-

Prepare a reaction mixture containing collagen-derived gelatin (e.g., 1.5 mg/mL) and D-ribose (e.g., 30 mM) in phosphate buffer.

-

Add various concentrations of Epimedokoreanin B to the reaction mixture.

-

Incubate the mixture at 37°C for a specified period (e.g., 7 days).

-

After incubation, use a non-competitive ELISA to quantify the amount of CML and CMA formed.

-

Coat a microplate with the reaction mixture.

-

Add the primary monoclonal antibody (anti-CML or anti-CMA).

-

Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-